2-(4-methoxyphenyl)-N-[(2-methoxyphenyl)methyl]-3-oxo-1H-pyrazolo[4,3-c]quinoline-8-carboxamide
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Overview
Description
2-(4-methoxyphenyl)-N-[(2-methoxyphenyl)methyl]-3-oxo-1H-pyrazolo[4,3-c]quinoline-8-carboxamide is a complex organic compound with a unique structure that combines various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-methoxyphenyl)-N-[(2-methoxyphenyl)methyl]-3-oxo-1H-pyrazolo[4,3-c]quinoline-8-carboxamide typically involves multiple steps, starting from readily available precursorsCommon reagents used in these steps include various aryl halides, amines, and carboxylic acids, under conditions such as palladium-catalyzed cross-coupling reactions and amide bond formation .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reaction conditions .
Chemical Reactions Analysis
Types of Reactions
2-(4-methoxyphenyl)-N-[(2-methoxyphenyl)methyl]-3-oxo-1H-pyrazolo[4,3-c]quinoline-8-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding phenols.
Reduction: The carbonyl group in the carboxamide can be reduced to form amines.
Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like bromine for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups would yield phenolic derivatives, while reduction of the carboxamide would yield amines .
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe for studying biological processes involving its molecular targets.
Medicine: It has potential as a lead compound for the development of new drugs, particularly those targeting specific enzymes or receptors.
Industry: It could be used in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of 2-(4-methoxyphenyl)-N-[(2-methoxyphenyl)methyl]-3-oxo-1H-pyrazolo[4,3-c]quinoline-8-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific target and the context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrazoloquinoline derivatives, such as:
- 2-(4-methoxyphenyl)quinoline
- 2-phenylquinoline
- 2-(4-methoxyphenyl)-4-(4-morpholinyl)quinoline .
Uniqueness
What sets 2-(4-methoxyphenyl)-N-[(2-methoxyphenyl)methyl]-3-oxo-1H-pyrazolo[4,3-c]quinoline-8-carboxamide apart is its specific combination of functional groups, which confer unique chemical and biological properties.
Properties
CAS No. |
1251674-20-0 |
---|---|
Molecular Formula |
C26H22N4O4 |
Molecular Weight |
454.486 |
IUPAC Name |
2-(4-methoxyphenyl)-N-[(2-methoxyphenyl)methyl]-3-oxo-1H-pyrazolo[4,3-c]quinoline-8-carboxamide |
InChI |
InChI=1S/C26H22N4O4/c1-33-19-10-8-18(9-11-19)30-26(32)21-15-27-22-12-7-16(13-20(22)24(21)29-30)25(31)28-14-17-5-3-4-6-23(17)34-2/h3-13,15,29H,14H2,1-2H3,(H,28,31) |
InChI Key |
YUNXAJARIUAZBI-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)N2C(=O)C3=CN=C4C=CC(=CC4=C3N2)C(=O)NCC5=CC=CC=C5OC |
solubility |
not available |
Origin of Product |
United States |
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